molecular formula C18H15NO B010024 3-(Diphenylamino)phenol CAS No. 107396-23-6

3-(Diphenylamino)phenol

Cat. No.: B010024
CAS No.: 107396-23-6
M. Wt: 261.3 g/mol
InChI Key: PLALNMFIFWIUFQ-UHFFFAOYSA-N
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Description

3-(Diphenylamino)phenol is an organic compound with the molecular formula C18H15NO. It is characterized by a phenol group substituted with a diphenylamino group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(Diphenylamino)phenol typically involves the coupling reaction between phenol and diphenylamine. This reaction can be carried out under acidic or basic conditions. One common method involves the use of a catalyst to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as chloroform or ethanol, which helps dissolve the reactants and products, making the process more efficient .

Chemical Reactions Analysis

3-(Diphenylamino)phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .

Scientific Research Applications

3-(Diphenylamino)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential use in drug development, particularly for its antioxidant properties.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Diphenylamino)phenol exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound can interact with various enzymes and proteins, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

3-(Diphenylamino)phenol can be compared with other similar compounds, such as:

    3-(Dimethylamino)phenol: This compound has a dimethylamino group instead of a diphenylamino group. It exhibits different chemical and biological properties due to the difference in substituents.

    4-Aminophenol: This compound has an amino group at the fourth position instead of a diphenylamino group at the third position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(N-phenylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLALNMFIFWIUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561379
Record name 3-(Diphenylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107396-23-6
Record name 3-(Diphenylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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